molecular formula C19H11NO5 B15022538 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-hydroxy-1,2-dihydroquinoline-7-carboxylic acid

2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-hydroxy-1,2-dihydroquinoline-7-carboxylic acid

Cat. No.: B15022538
M. Wt: 333.3 g/mol
InChI Key: MTYCWYPMYMXTLM-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-hydroxy-1,2-dihydroquinoline-7-carboxylic acid is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-hydroxy-1,2-dihydroquinoline-7-carboxylic acid typically involves multistep organic reactions. One common method includes the condensation of 1,3-indandione with appropriate quinoline derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, minimizing waste and improving overall yield .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-hydroxy-1,2-dihydroquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in a wide range of functionalized quinoline derivatives .

Scientific Research Applications

2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-hydroxy-1,2-dihydroquinoline-7-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-hydroxy-1,2-dihydroquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-4-hydroxy-1,2-dihydroquinoline-7-carboxylic acid apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H11NO5

Molecular Weight

333.3 g/mol

IUPAC Name

2-(1-hydroxy-3-oxoinden-2-yl)-4-oxo-1H-quinoline-7-carboxylic acid

InChI

InChI=1S/C19H11NO5/c21-15-8-14(20-13-7-9(19(24)25)5-6-12(13)15)16-17(22)10-3-1-2-4-11(10)18(16)23/h1-8,22H,(H,20,21)(H,24,25)

InChI Key

MTYCWYPMYMXTLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C3=CC(=O)C4=C(N3)C=C(C=C4)C(=O)O)O

Origin of Product

United States

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